7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
IUPAC Name |
7-ethoxy-5-pyridin-4-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-2-25-18-6-3-5-15-17-13-16(19-7-4-12-27-19)23-24(17)21(26-20(15)18)14-8-10-22-11-9-14/h3-12,17,21H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLZYOORAQNKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with potential therapeutic applications. Its unique structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 377.5 g/mol. The compound's structure features a benzo[e]pyrazolo framework which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O2S |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 900003-89-6 |
Antimicrobial Activity
Research indicates that compounds with similar pyrazolo structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against various pathogens, including bacteria and fungi. The specific compound may share these properties due to its structural similarities.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. A study highlighted that certain pyrazole compounds demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Compounds exhibited significant edema inhibition percentages (78.9–96%) compared to standard drugs like celecoxib .
- Kinase Inhibition : In high-throughput screening assays involving kinase inhibitors, compounds with similar frameworks to this compound showed varied inhibition potencies against different kinases involved in cancer and other diseases .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds related to this structure exhibit notable anti-inflammatory activity. For instance, derivatives have been tested against COX enzymes, showing competitive inhibition similar to established anti-inflammatory drugs such as celecoxib. In vivo studies demonstrated significant reductions in edema in animal models .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyrazolo derivatives. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In silico molecular docking studies suggest strong binding affinities to bacterial target enzymes .
Anticancer Potential
The compound's structural features suggest potential activity against cancer cells. Similar pyrazolo compounds have been identified as inhibitors of c-KIT kinase, a target in gastrointestinal stromal tumors (GISTs). The ability to inhibit mutated forms of c-KIT presents a promising avenue for therapeutic development in oncology .
Case Studies
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized in Table 1.
Key Observations :
- Bioavailability : All compounds comply with Lipinski/Veber rules, suggesting good oral absorption. The pyridinyl and thiophenyl groups may improve solubility compared to purely hydrocarbon substituents .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs in , involving chalcone intermediates and cyclization with pyridine carbaldehydes .
Pharmacological and Functional Comparisons
- Anti-Inflammatory Activity: Pyrazolo-pyrimidinones (e.g., compounds 10a and 10b in ) exhibit anti-inflammatory activity (IC₅₀: 10–50 µM) via COX-2 inhibition. While the target compound’s activity is unreported, its pyrazole-oxazine core may similarly modulate inflammatory pathways .
- Electrophilic Reactivity : Bromination and nitration of pyrazolo[1,5-c]pyrimidines () suggest that the ethoxy group in the target compound could stabilize electrophilic attacks, enhancing metabolic stability .
- Thiophene vs. Phenyl Substituents: Thiophene’s electron-rich nature may improve binding to sulfur-containing enzyme pockets compared to phenyl groups, as seen in pyrazolo[1,5-a]pyrimidinones () .
Q & A
Basic: How can researchers optimize the synthetic conditions for 7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
Methodological Answer:
Optimization involves systematic variation of catalysts, solvents, and reaction temperatures. For example:
- Catalysts: Triethylamine or diisopropylethylamine can facilitate cyclization steps, as seen in analogous spiro-compound syntheses .
- Solvents: Ethanol or dimethyl sulfoxide (DMSO) are preferred for solubility and reaction efficiency, with microwave-assisted methods potentially reducing reaction times .
- Step-wise monitoring: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediates and adjust conditions in real-time .
Basic: What analytical techniques are recommended for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the pyrazole, oxazine, and thiophene substituents, with DEPT-135 aiding in distinguishing CH, CH₂, and CH₃ groups .
- X-ray Crystallography: Provides absolute configuration validation, particularly for the fused benzo-oxazine ring system .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula accuracy (e.g., distinguishing C₂H₅ vs. OCH₃ groups) .
Basic: How should researchers address impurities formed during synthesis?
Methodological Answer:
- Detection: Use HPLC with UV-Vis detection to identify by-products (e.g., unreacted thiophene or pyridine intermediates) .
- Purification: Recrystallization from ethanol-DMF mixtures (1:1) effectively removes polar impurities, while column chromatography (silica gel, hexane/ethyl acetate gradient) separates non-polar derivatives .
Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Structural analogs comparison: Compare activity of derivatives with systematic substituent changes (e.g., replacing ethoxy with methoxy or varying thiophene positions) to identify critical functional groups .
- Computational modeling: Use molecular docking or QSAR models to predict binding affinities against target proteins (e.g., kinases or GPCRs) and validate with in vitro assays .
- Assay standardization: Ensure consistent cell lines, buffer conditions, and incubation times to minimize experimental variability .
Advanced: What strategies are effective for designing analogs with improved metabolic stability?
Methodological Answer:
- Substituent effects: Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to reduce oxidative metabolism .
- Isosteric replacements: Replace the thiophene moiety with furan or pyrrole to alter metabolic pathways while retaining activity .
- Prodrug approaches: Modify the ethoxy group to a phosphate ester for enhanced solubility and controlled release .
Advanced: How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?
Methodological Answer:
- Kinetic studies: Monitor reaction progress via ¹H NMR to identify rate-determining steps (e.g., imine formation vs. ring closure) .
- Isotopic labeling: Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in cyclization .
- Computational path sampling: Apply density functional theory (DFT) to map energy barriers and identify intermediates .
Advanced: How do solvent polarities influence regioselectivity in multi-step syntheses?
Methodological Answer:
- Empirical testing: Compare yields in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents; DMF may favor nucleophilic aromatic substitution on the pyridine ring .
- Solvent parameter analysis: Use Kamlet-Taft parameters (α, β, π*) to correlate solvent polarity with reaction outcomes .
- Machine learning: Train models on historical solvent/reaction datasets to predict optimal conditions for new derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
